molecular formula C11H14ClNO5S B2514382 methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate CAS No. 425618-72-0

methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate

Cat. No. B2514382
M. Wt: 307.75
InChI Key: IAGLIPPTIPJZHK-UHFFFAOYSA-N
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Description

The compound of interest, methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate, is a chemical entity that appears to be related to various sulfonamide and ester derivatives. These types of compounds are often involved in the synthesis of pharmaceuticals and have diverse applications in medicinal chemistry. The papers provided discuss related compounds and their synthesis, which can offer insights into the properties and potential synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves the transformation of esters into arylsulfonamido esters, as seen in the direct transformation of L-tyrosine and D-(4-hydroxyphenyl)glycine methyl esters with arylsulfonyl chlorides . Another relevant synthesis is the convergent synthesis of methyl sulfomycinate and sulfomycinic amide, starting from diethoxyacetonitrile . Additionally, the asymmetric synthesis of methyl (2R,3S)-3-(4-methoxyphenyl) glycidate, a key intermediate of diltiazem, is achieved via the Mukaiyama aldol reaction . These methods could potentially be adapted for the synthesis of methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate.

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest often includes arylsulfonyl groups and ester functionalities. The presence of these groups can influence the reactivity and stereochemistry of the molecules. For instance, the use of chiral oxazaborolidine-mediated reactions can lead to high enantioselectivity in the synthesis of related compounds . The molecular structure of these compounds is critical in determining their chemical behavior and potential applications.

Chemical Reactions Analysis

Chemical reactions involving similar compounds include the N-arylsulfonylation of amino acid esters , the degradation of thiopeptide antibiotics to form sulfomycinic amide , and the cyclopropanation reactions catalyzed by rhodium(II) N-(arylsulfonyl)prolinate . These reactions are characterized by their selectivity and the ability to produce compounds with specific stereochemistry, which is crucial for the activity of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate are influenced by their functional groups. For example, the presence of the methoxy group can affect the solubility and reactivity of the compound. The solvation effects, as discussed in the specific solvation for the chemoselective arylsulfonylation of tyrosine derivatives, can dramatically increase chemoselectivity . The permethylation of complex carbohydrates using methylsulfinyl carbanion in dimethyl sulfoxide demonstrates the reactivity of sulfone derivatives under specific conditions . Additionally, the kinetics and mechanism of formation of benzothiadiazine dioxides from related sulfamides are influenced by the presence of N-methyl substituents .

Scientific Research Applications

  • Osteoclastogenesis Inhibition and Bone Loss Prevention : A study explored the osteoclast inhibitory activity of N-phenyl-methylsulfonamido-acetamide (PMSA), which is structurally related to methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate. PMSA showed promising results in preventing bone loss, particularly in postmenopausal osteoporosis, by inhibiting osteoclast differentiation and related signaling pathways (Eunjin Cho et al., 2020).

  • Agricultural Herbicide and Insecticide Mobility and Persistence : Research on the mobility and persistence of related compounds, like metolachlor and aldicarb, which have structural similarities with methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate, provided insights into their environmental impact. The study found limited mobility and a half-life in the 3- to 4-week range for metolachlor (B. T. Bowman, 1988).

  • Synthesis of Tetrahydroisoquinolines : A study reported the synthesis of new synthetic equivalents based on the functionality of compounds like methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate for the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline framework (Harikrishna Kommidi et al., 2010).

  • Diltiazem Precursor Synthesis : Research into the asymmetric reduction of related compounds has led to efficient methods for synthesizing key intermediates of diltiazem, a cardiovascular drug. This includes converting compounds with structural similarity to methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate into pharmaceutically relevant products (Cheng Chen et al., 2021).

  • Environmental Analysis : A study on the determination of PCB metabolites in Canadian human milk involved analyzing compounds structurally similar to methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate, contributing to the understanding of environmental contaminants (W. Newsome & D. Davies, 1996).

  • Sultam Synthesis : Research demonstrated the synthesis of bicyclic sultams using compounds related to methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate. This study highlights the potential of such compounds in the synthesis of diverse organic molecules (V. Rassadin et al., 2009).

properties

IUPAC Name

methyl 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO5S/c1-17-10-5-4-8(6-9(10)12)13(19(3,15)16)7-11(14)18-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGLIPPTIPJZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate

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